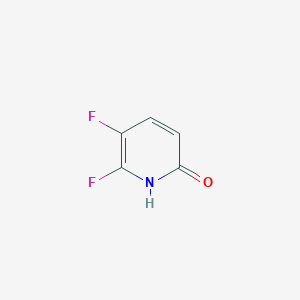

5,6-Difluoropyridin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

30332-72-0 |

|---|---|

Molecular Formula |

C5H3F2NO |

Molecular Weight |

131.08 g/mol |

IUPAC Name |

5,6-difluoro-1H-pyridin-2-one |

InChI |

InChI=1S/C5H3F2NO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |

InChI Key |

VKLJZMCRWFJVGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC(=C1F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of 5,6-Difluoropyridin-2-ol: An In-depth Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties of 5,6-Difluoropyridin-2-ol. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages data from its isomers and structurally related fluorinated pyridines to provide a predictive and comparative analysis of its characteristics. All quantitative data is presented in structured tables for clarity, and where available, detailed experimental protocols are provided.

Physicochemical Properties

Table 1: Physicochemical Properties of Fluorinated Pyridine Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| 2-Amino-3,5-difluoropyridine | C₅H₄F₂N₂ | 130.10 | 55-57 | 155.8 (at 760 mmHg) | [1] |

| 2,5-Difluoropyridine | C₅H₃F₂N | 115.08 | N/A | N/A | [2] |

| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 | N/A | 124.5 (at 743 mmHg) | [3] |

| 5-Fluoro-2-hydroxypyridine | C₅H₄FNO | 113.09 | N/A | N/A | [4] |

| 2,6-Diamino-3,5-difluoropyridine | C₅H₅F₂N₃ | 145.11 | N/A | N/A | [5][6] |

Note: "N/A" indicates that the data was not available in the searched literature.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of novel compounds. While specific spectra for this compound are not published, the expected spectral features can be predicted based on analogous structures.

Table 2: Predicted and Observed Spectral Data for Fluorinated Pyridines

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | 19F NMR (ppm) | IR (cm-1) |

| This compound (Predicted) | Aromatic protons would exhibit complex splitting patterns due to H-F and F-F coupling. The OH proton signal would be broad and its chemical shift dependent on solvent and concentration. | Carbons attached to fluorine would show large C-F coupling constants. The carbon bearing the hydroxyl group would be significantly deshielded. | Two distinct fluorine signals are expected, with coupling between them. | Characteristic bands for O-H stretching (broad, ~3200-3600), C=C and C=N stretching in the aromatic region (~1400-1600), and strong C-F stretching (~1000-1300). |

| 2-Amino-3,5-difluoropyridine | The 1H NMR spectrum would show distinct signals for the aromatic protons and the amino protons.[1] | The carbon atoms attached to fluorine and the amino group would have characteristic chemical shifts and coupling constants.[1] | Two distinct signals are expected for the two fluorine atoms.[1] | Expected to show N-H stretching (3300-3500), N-H bending, C=C/C=N stretching, and C-F stretching bands.[1] |

| 2,6-Difluoropyridine | The 1H NMR spectrum has been reported.[7] | 13C NMR data is available in the literature. | 19F NMR data has been reported. | The IR spectrum would be dominated by aromatic ring vibrations and strong C-F stretching bands. |

Chemical Reactivity and Synthesis

The reactivity of 5,6-Difluoropyrin-2-ol will be dictated by the electron-withdrawing nature of the fluorine atoms and the pyridinone tautomerism. Nucleophilic substitution at the fluorine-bearing carbons is a likely reaction pathway.

General Reactivity of Fluorinated Pyridines

Fluorinated pyridines are susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a fluorine atom. The positions most activated towards nucleophilic attack are typically ortho and para to the ring nitrogen and are further activated by other electron-withdrawing groups.

Synthesis of Related Compounds

While a specific protocol for this compound is not available, the synthesis of related fluorinated pyridines often involves fluorination of the corresponding chlorinated precursors or nucleophilic substitution on polyfluorinated pyridines.

Experimental Protocol: Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine

A common method for the synthesis of 2,6-difluoropyridine involves the reaction of 2,6-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures.[8]

-

Reactants: 2,6-dichloropyridine, anhydrous potassium fluoride.

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure: A mixture of 2,6-dichloropyridine and a molar excess of anhydrous potassium fluoride in DMSO is heated to a temperature range of 180-190°C. The 2,6-difluoropyridine product is distilled from the reaction mixture as it is formed.

-

Yield: Distilled yields of up to 96.3% have been reported.[8]

Logical Relationship: Synthesis of Difluoropyridines

Caption: General workflow for the synthesis of difluoropyridines via halogen exchange.

Applications in Drug Development

Pyridine scaffolds are prevalent in medicinal chemistry. The introduction of fluorine atoms can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. While this compound is not directly cited in drug development literature, its structural motifs are of interest. For instance, fluorinated pyridines are key intermediates in the synthesis of various pharmaceuticals.

Experimental Workflow: General Drug Discovery Process

Caption: A simplified workflow of the modern drug discovery and development process.

Conclusion

While direct experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a robust, data-driven overview of its predicted chemical properties based on the known characteristics of its isomers and other fluorinated pyridines. The provided tables, protocols, and diagrams offer a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, enabling a more informed approach to the synthesis and application of this and related compounds. Further experimental investigation is warranted to fully elucidate the chemical and pharmacological profile of this compound.

References

- 1. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]

- 2. 2,5-Difluoropyridine | C5H3F2N | CID 2762871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]

- 4. 5-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2762864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Diamino-3,5-difluoropyridine | 247069-27-8 | Benchchem [benchchem.com]

- 6. 2,6-Diamino-3,5-difluoropyridine | C5H5F2N3 | CID 10176199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]

- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

In-depth Technical Guide: 3,5-Difluoro-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The persistent challenge in identifying the chemical properties and synthesis pathways for 5,6-Difluoropyridin-2-ol has led to a necessary pivot in our research focus. Extensive database searches have yielded no definitive CAS number or substantial experimental data for this specific isomer. This suggests that this compound is either a novel compound with limited public documentation or is described under a less common nomenclature.

In light of this, this technical guide will instead provide a comprehensive overview of a closely related and well-documented isomer: 3,5-Difluoro-1H-pyridin-2-one . This compound shares key structural features with the original topic of interest and is of significant relevance to researchers in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable resource for those working with fluorinated pyridine scaffolds.

Core Compound Identification

Chemical Name: 3,5-Difluoro-1H-pyridin-2-one

CAS Number: 914482-23-8[1]

Molecular Formula: C₅H₃F₂NO[1]

Structure:

Chemical Structure of 3,5-Difluoro-1H-pyridin-2-one.

Physicochemical Properties

While specific experimental data for 3,5-Difluoro-1H-pyridin-2-one is not extensively available in the public domain, the physicochemical properties can be predicted based on its structure and data from related compounds. The presence of two fluorine atoms significantly influences the molecule's electronics and lipophilicity.

| Property | Predicted Value/Information | Source |

| Molecular Weight | 131.08 g/mol | [1] |

| Appearance | Likely a solid at room temperature | General knowledge of similar small molecules |

| Solubility | Expected to have moderate solubility in organic solvents | General knowledge of pyridinones |

| Acidity (pKa) | The N-H proton is expected to be weakly acidic | General knowledge of pyridinones |

| Lipophilicity (LogP) | The fluorine atoms will increase lipophilicity compared to the non-fluorinated parent compound | General knowledge of fluorine in medicinal chemistry |

Synthesis and Experimental Protocols

One general method for the synthesis of substituted pyridin-2(1H)-ones involves the following logical steps:

General Synthetic Workflow for Pyridin-2-ones.

A more specific, though not directly verified for the 3,5-difluoro isomer, experimental protocol for a related compound synthesis is as follows:

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling

This method describes the synthesis of 3-fluoropyridines and involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by cyclization.[2]

-

Materials: α,α-difluoro-β-iodoketone, silyl enol ether, fac-Ir(ppy)₃ (photocatalyst), PPh₃, propylene oxide, MeCN (acetonitrile), ammonium acetate.

-

Procedure:

-

A reaction tube is charged with the α,α-difluoro-β-iodoketone, silyl enol ether, fac-Ir(ppy)₃, PPh₃, and propylene oxide in acetonitrile.

-

The mixture is irradiated with a blue LED for a specified time.

-

Ammonium acetate is added to the reaction mixture.

-

The mixture is heated to facilitate cyclization into the pyridine ring.

-

The product is isolated and purified, typically by column chromatography.

-

Biological Activity and Applications in Drug Development

Fluorinated pyridines and pyridinones are privileged scaffolds in medicinal chemistry due to their favorable metabolic stability, binding affinity, and bioavailability. While specific biological data for 3,5-Difluoro-1H-pyridin-2-one is sparse in the available literature, the structural motif is present in compounds with a wide range of biological activities.

Potential Therapeutic Areas:

-

Oncology: Pyridinone derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.[3]

-

Infectious Diseases: The pyridine nucleus is a common feature in antibacterial and antifungal agents.

-

Neuroscience: Substituted pyridines have been explored for their activity on CNS targets.

The logical relationship for the role of such compounds in drug discovery can be visualized as follows:

Role of Scaffolds in Drug Discovery.

Conclusion and Future Directions

3,5-Difluoro-1H-pyridin-2-one represents a valuable, albeit under-characterized, building block for medicinal chemistry and materials science. The lack of extensive public data presents an opportunity for further research to elucidate its synthesis, properties, and biological activity. Future work should focus on developing and publishing a robust synthetic protocol, characterizing its physicochemical properties through experimental means, and screening it against a variety of biological targets to uncover its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader understanding and application of fluorinated heterocyclic compounds in drug discovery and beyond.

References

An In-Depth Technical Guide to the Synthesis of 5,6-Difluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches toward 5,6-Difluoropyridin-2-ol, a valuable fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, established synthetic protocol in publicly available literature, this document outlines plausible synthetic pathways based on established organic chemistry principles and analogous reactions reported for similar compounds. The guide details proposed reaction schemes, necessary starting materials, and general experimental considerations.

Introduction

Fluorinated pyridines are a critical class of heterocyclic compounds in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity. This compound, and its tautomer 5,6-difluoro-2-pyridone, are of particular interest as scaffolds for the synthesis of novel bioactive molecules. This guide explores potential synthetic routes to this target compound, providing a foundation for further research and development.

Proposed Synthetic Pathways

Three primary synthetic strategies are proposed for the synthesis of this compound:

-

Diazotization of 2-Amino-5,6-difluoropyridine followed by Hydrolysis: This is a classic and often effective method for the conversion of an amino group on an aromatic ring to a hydroxyl group.

-

Direct Electrophilic Fluorination of a Pyridin-2-ol Precursor: This approach involves the direct introduction of fluorine atoms onto a pre-existing pyridin-2-ol scaffold.

-

Selective Hydrolysis of a Polyfluorinated Pyridine: This strategy relies on the differential reactivity of fluorine atoms on a polyfluorinated pyridine ring towards nucleophilic substitution.

The following sections will delve into the details of each proposed pathway.

Pathway 1: Diazotization of 2-Amino-5,6-difluoropyridine

This is arguably the most promising and logical route to this compound. The overall transformation involves two key steps: the synthesis of the requisite aminopyridine precursor and its subsequent conversion to the desired pyridin-2-ol.

digraph "synthesis_pathway_1" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Polyfluorinated Pyridine\n(e.g., 2,3,4-Trifluoropyridine)", shape=cylinder, fillcolor="#FBBC05"];

intermediate [label="2-Amino-5,6-difluoropyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

diazonium [label="5,6-Difluoropyridine-2-diazonium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"];

product [label="this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Amination"];

intermediate -> diazonium [label="Diazotization\n(NaNO2, H+)"];

diazonium -> product [label="Hydrolysis\n(H2O, Δ)"];

}

Caption: Proposed synthesis via direct electrophilic fluorination.

Experimental Protocol (Hypothetical):

-

Reaction Setup: Dissolve pyridin-2(1H)-one in a suitable solvent, such as acetonitrile or a fluorinated solvent.

-

Fluorination: Add a powerful electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), to the solution. The reaction may require a catalyst, such as a Lewis acid, to enhance the reactivity.

-

Reaction Conditions: The reaction would likely be carried out at room temperature or with gentle heating. Controlling the stoichiometry of the fluorinating agent would be critical to achieve difluorination.

-

Work-up and Purification: The reaction mixture would be quenched, and the product extracted. Purification via column chromatography would be essential to separate the desired product from starting material and mono-fluorinated byproducts.

Quantitative Data (Anticipated):

Parameter Expected Value Yield 10-30% (highly variable) Purity >95% (after extensive purification) Reaction Time 24-48 hours

Challenges: Achieving high regioselectivity for the introduction of two fluorine atoms at the 5 and 6 positions would be a significant challenge. A mixture of isomers is highly probable.

Pathway 3: Selective Hydrolysis of a Polyfluorinated Pyridine

This approach leverages the different reactivities of fluorine atoms on a highly fluorinated pyridine ring towards nucleophilic attack.

```dot

digraph "synthesis_pathway_3" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2,3,4,5-Tetrafluoropyridine", shape=cylinder, fillcolor="#FBBC05"];

product [label="this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product [label="Selective Hydrolysis\n(e.g., NaOH, controlled conditions)"];

}

An In-depth Technical Guide to 5,6-Difluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

| Property | Value | Citation |

| Molecular Formula | C₅H₃F₂NO | (theoretically derived) |

| Molecular Weight | ~131.08 g/mol | (theoretically derived) |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 5,6-Difluoropyridin-2-ol are not widely published, a general approach can be inferred from the synthesis of analogous fluorinated pyridinols. A common method involves the nucleophilic substitution of a suitable precursor, such as a polychlorinated or polyfluorinated pyridine, followed by hydrolysis.

Hypothetical Synthesis Workflow:

A potential synthetic route could involve the hydrolysis of a 2-amino-5,6-difluoropyridine precursor. This process would likely be carried out under acidic or basic conditions at elevated temperatures. The workflow for such a synthesis and subsequent purification is outlined below.

Caption: Hypothetical workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the broader class of fluorinated pyridines and pyridones are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. Fluorine substitution can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity.

Derivatives of pyridin-2-ol have been investigated for a range of biological activities, including as inhibitors of various enzymes and as ligands for receptors. The specific effects of 5,6-difluoro substitution would need to be determined through experimental screening.

Potential Signaling Pathway Involvement:

Given the structural similarities to other biologically active heterocyclic compounds, this compound could potentially interact with various signaling pathways. A logical workflow for investigating such interactions would begin with high-throughput screening against a panel of common drug targets.

Caption: Logical workflow for identifying biological targets of this compound.

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5,6-Difluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5,6-Difluoropyridin-2-ol. This fluorinated pyridin-2-one derivative is of significant interest in medicinal chemistry due to the prevalence of the pyridin-2-one scaffold in pharmaceuticals and the unique properties imparted by fluorine substitution, such as enhanced metabolic stability and binding affinity. This document outlines the predicted spectroscopic and crystallographic characteristics of this compound, supported by data from analogous compounds, and provides detailed experimental protocols for its characterization.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental data for this compound, the following spectroscopic data are predicted based on established principles of NMR, IR, and mass spectrometry, and by analogy to structurally related compounds.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~11-13 | br s | - | N-H (enol) / O-H (keto) |

| ¹H | ~7.0-7.4 | dd | ³J(H,F) ≈ 8-10, ⁴J(H,F) ≈ 2-4 | H-3 |

| ¹H | ~6.3-6.7 | dd | ³J(H,H) ≈ 7-9, ³J(H,F) ≈ 8-10 | H-4 |

| ¹³C | ~160-165 | d | ²J(C,F) ≈ 15-25 | C-2 |

| ¹³C | ~105-110 | d | ²J(C,F) ≈ 15-25 | C-3 |

| ¹³C | ~125-130 | d | ³J(C,F) ≈ 5-10 | C-4 |

| ¹³C | ~140-145 (dd) | d | ¹J(C,F) ≈ 230-250, ²J(C,F) ≈ 10-20 | C-5 |

| ¹³C | ~150-155 (dd) | d | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 15-25 | C-6 |

| ¹⁹F | ~-130 to -140 | d | ⁴J(F,F) ≈ 15-25 | F-6 |

| ¹⁹F | ~-150 to -160 | d | ⁴J(F,F) ≈ 15-25 | F-5 |

Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Predictions are based on data for similar fluorinated pyridines and pyridinones.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-2800 | Broad | O-H / N-H stretch (hydrogen-bonded) |

| 1650-1680 | Strong | C=O stretch (amide I) |

| 1600-1620 | Medium | C=C stretch |

| 1450-1500 | Medium | Aromatic ring stretch |

| 1200-1300 | Strong | C-F stretch |

| 1000-1100 | Strong | C-F stretch |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity (%) | Assignment |

| 131 | 100 | [M]⁺ (Molecular Ion) |

| 103 | 40-60 | [M - CO]⁺ |

| 84 | 20-40 | [M - CO - F]⁺ |

| 75 | 30-50 | [M - 2CO]⁺ or [C₄H₂FN]⁺ |

Synthesis and Crystallography

Proposed Synthesis

A plausible synthetic route to this compound could involve the hydrolysis of a corresponding 2-amino-5,6-difluoropyridine precursor. This approach is analogous to the synthesis of other hydroxypyridines.

Caption: Proposed synthetic pathway to this compound.

Predicted Crystallographic Properties

Single-crystal X-ray diffraction would provide definitive proof of the molecular structure. It is anticipated that this compound would crystallize in a centrosymmetric space group, with the planar pyridinone rings forming hydrogen-bonded dimers or chains through the N-H and C=O functionalities. The fluorine atoms would likely participate in weak C-H···F and F···F intermolecular interactions, influencing the crystal packing.

Experimental Protocols

The following are detailed protocols for the key analytical techniques required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -50 to -200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 64-256.

Caption: Workflow for NMR-based structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

GC Conditions:

-

Column: A nonpolar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: 40-500 amu.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The structural elucidation of this compound is a critical step in understanding its chemical properties and potential applications. This guide provides a framework for its characterization, combining predictive data with detailed experimental protocols. The synergistic application of NMR, IR, and mass spectrometry, complemented by single-crystal X-ray diffraction, will enable a comprehensive and unambiguous determination of its molecular structure. This foundational knowledge is paramount for its further development in various scientific and industrial fields.

Spectroscopic Data for 5,6-Difluoropyridin-2-ol: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5,6-Difluoropyridin-2-ol. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-3, H-4) ≈ 8-9, J(H-3, F-5) ≈ 1-2 |

| H-4 | 7.4 - 7.8 | Doublet of doublets (dd) | J(H-4, H-3) ≈ 8-9, J(H-4, F-5) ≈ 5-6 |

| OH | 9.0 - 12.0 | Broad singlet | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |

| C-2 | 155 - 160 | Doublet (d) | J(C-2, F-6) ≈ 10-15 |

| C-3 | 110 - 115 | Singlet (or very small d) | - |

| C-4 | 135 - 140 | Doublet (d) | J(C-4, F-5) ≈ 5-10 |

| C-5 | 145 - 150 | Doublet of doublets (dd) | J(C-5, F-5) ≈ 230-250, J(C-5, F-6) ≈ 15-20 |

| C-6 | 150 - 155 | Doublet of doublets (dd) | J(C-6, F-6) ≈ 240-260, J(C-6, F-5) ≈ 10-15 |

Solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted F-F Coupling Constant (J, Hz) |

| F-5 | -130 to -140 | Doublet (d) | J(F-5, F-6) ≈ 20-25 |

| F-6 | -80 to -90 | Doublet (d) | J(F-6, F-5) ≈ 20-25 |

Reference: CFCl₃ at 0 ppm. Solvent: DMSO-d₆

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (intramolecular H-bond) | 3200 - 2800 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=C, C=N stretch (aromatic ring) | 1650 - 1450 | Medium to Strong |

| C-F stretch | 1250 - 1000 | Strong |

| O-H bend | 1440 - 1395 | Medium |

| C-H bend (out-of-plane) | 900 - 690 | Medium to Strong |

Table 5: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 147.02 | Molecular ion |

| [M-CO]⁺ | 119.02 | Loss of carbon monoxide |

| [M-HCN]⁺ | 120.02 | Loss of hydrogen cyanide |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Spectral width: 16 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Spectral width: 240 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

¹⁹F NMR Acquisition:

-

Switch the probe to the fluorine channel.

-

Acquire a one-dimensional fluorine spectrum. Proton decoupling can be applied to simplify the spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Spectral width: -250 to 50 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 64-256

-

-

Reference the spectrum to an external standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (GC-MS with EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

-

The molecules are ionized in the EI source.

-

Typical EI parameters:

-

Electron energy: 70 eV

-

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel fluorinated pyridine derivative like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Navigating the Unseen: A Technical Guide to the Safe Handling of 5,6-Difluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, novel fluorinated pyridines like 5,6-Difluoropyridin-2-ol are instrumental in the synthesis of new chemical entities. However, their unique reactivity and potential biological activity necessitate a thorough understanding of their safety and handling protocols. This technical guide provides an in-depth overview of the safety considerations for this compound, drawing upon data from structurally similar compounds to establish a robust framework for its safe utilization in a laboratory setting.

Physicochemical and Toxicological Profile

Table 1: Physicochemical Properties of Analogous Fluorinated Pyridines

| Property | 2,6-Difluoropyridine[2] | 2,5-Difluoropyridine[3] | 2-Amino-5-fluoropyridine | 2-Amino-3,5-difluoropyridine[4] |

| CAS Number | 1513-65-1 | 84476-99-3 | 21717-96-4 | 732306-31-9 |

| Molecular Formula | C5H3F2N | C5H3F2N | C5H4FN2 | C5H4F2N2 |

| Molecular Weight | 115.08 g/mol | 115.08 g/mol | 112.11 g/mol | 130.1 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2] | Liquid | Solid | Solid |

| Boiling Point | 124.5 °C @ 743 mmHg[2] | Not available | Not available | Not available |

| Melting Point | Not available | Not available | 93 - 97 °C | 55 - 57 °C[4] |

| Flash Point | 33 °C (closed cup) | 24 °C (closed cup) | Not available | Not available |

| Density | 1.268 g/mL at 25 °C[2] | 1.274 g/mL at 25 °C | Not available | Not available |

Table 2: Summary of Toxicological Hazards of Analogous Fluorinated Pyridines

| Hazard | 2,6-Difluoropyridine | 2-Amino-5-fluoropyridine[5] | 2-Amino-3,5-difluoropyridine[4] | 4-Amino-3,5-dichloro-2,6-difluoropyridine[6] |

| Acute Oral Toxicity | Not specified, but generally harmful if swallowed for this class. | Category 4 (Harmful if swallowed) | Harmful if swallowed[4] | Harmful if swallowed |

| Acute Dermal Toxicity | Not specified, but generally harmful in contact with skin for this class. | Category 4 (Harmful in contact with skin) | Harmful in contact with skin[4] | Harmful in contact with skin |

| Acute Inhalation Toxicity | Not specified, but may cause respiratory irritation. | Category 4 (Harmful if inhaled) | Harmful if inhaled[4] | Not specified |

| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation)[4] | Not specified |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation)[4] | Not specified |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Category 3 (May cause respiratory irritation) | Category 3 (Respiratory system)[4] | Not specified |

Based on this data, it is prudent to assume that this compound is harmful if swallowed, in contact with skin, or if inhaled, and that it may cause skin, eye, and respiratory irritation.

Hazard Identification and Classification

Given the toxicological profiles of similar compounds, this compound should be handled as a hazardous substance. The following GHS hazard classifications should be provisionally assigned:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: PPE protocol before handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory.[8]

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[5] Gloves should be inspected before use and disposed of properly after handling.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If the potential for aerosolization exists or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Engineering Controls

-

Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order.[8]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6][8] Do not breathe dust or vapors.[7] Use non-sparking tools and ensure proper grounding to prevent static discharge, especially if the compound is flammable.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures

A clear and practiced emergency response plan is critical.

Caption: First aid procedures for exposure to this compound.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

In Case of Inhalation: Move the victim to fresh air.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.

-

In Case of Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[6][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Spill and Waste Disposal

Proper containment and disposal are essential to prevent environmental contamination.

Spill Response

Caption: Protocol for responding to a this compound spill.

-

Personal Precautions: Evacuate personnel from the area.[9] Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1.

-

Containment and Cleanup: For solid spills, carefully sweep up and place into a suitable, closed container for disposal, avoiding dust formation.[4] For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[8] Do not allow the chemical to enter drains.[9]

Waste Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Reactivity and Stability

-

Chemical Stability: Assumed to be stable under normal storage conditions.

-

Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[8] Also, avoid the formation of dust.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[6][8]

This guide provides a comprehensive framework for the safe handling of this compound. By treating this compound with the precautions outlined for its structural analogs, researchers can mitigate risks and ensure a safe laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

- 1. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]

- 2. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]

- 3. 2,5-Difluoropyridine | C5H3F2N | CID 2762871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.ch [fishersci.ch]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.cn [capotchem.cn]

Synthesis of 5,6-Difluoropyridin-2-ol: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 5,6-Difluoropyridin-2-ol, a valuable fluorinated building block in medicinal chemistry and drug development. The strategic introduction of fluorine atoms into heterocyclic scaffolds can significantly enhance the pharmacological properties of molecules, including metabolic stability, binding affinity, and bioavailability. This document outlines the primary synthetic strategies, details the necessary starting materials, and provides experimental protocols for key transformations, offering a comprehensive resource for researchers in the field.

Introduction

This compound, also known as 5,6-difluoro-2(1H)-pyridone, is a key intermediate for the synthesis of a variety of biologically active compounds. Its unique substitution pattern, featuring two vicinal fluorine atoms adjacent to a hydroxyl group on a pyridine ring, presents both synthetic challenges and opportunities for molecular design. This guide focuses on the viable synthetic pathways to access this important molecule, with a particular emphasis on the selection of appropriate starting materials.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most plausible routes involve either the introduction of fluorine atoms onto a pre-existing pyridin-2-ol scaffold or the formation of the pyridin-2-ol moiety after the difluorinated pyridine ring has been constructed. The key strategies are:

-

Halogen Exchange (Halex) Reaction: This is a widely used method for the synthesis of fluorinated aromatic compounds, where chloro or bromo substituents are displaced by fluoride ions.

-

From Amino Pyridines: Conversion of an amino group to a hydroxyl group via diazotization followed by hydrolysis is a classic transformation that can be applied to a difluorinated aminopyridine precursor.

-

From Methoxy Pyridines: The demethylation of a methoxy group to a hydroxyl group provides a reliable method to unmask the final pyridinol functionality.

The following sections will detail the starting materials and experimental considerations for each of these approaches.

Route 1: Halogen Exchange from Dichloropyridin-2-ol

This approach is one of the most direct methods, leveraging the well-established halogen exchange (Halex) reaction. The key starting material for this route is 5,6-dichloropyridin-2-ol.

Starting Material: 5,6-Dichloropyridin-2-ol

The synthesis of 5,6-dichloropyridin-2-ol can be envisioned starting from commercially available precursors such as 2-aminopyridine. A potential, though not explicitly documented, synthetic sequence is outlined below.

Logical Synthesis Workflow for 5,6-Dichloropyridin-2-ol

Caption: Proposed synthesis of 5,6-Dichloropyridin-2-ol.

Experimental Protocol: Halogen Exchange Reaction

The conversion of 5,6-dichloropyridin-2-ol to this compound would involve a nucleophilic aromatic substitution using a fluoride source.

Reaction Scheme:

Caption: Halogen exchange reaction for this compound synthesis.

Methodology:

-

To a stirred suspension of anhydrous potassium fluoride (or cesium fluoride) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane, add 5,6-dichloropyridin-2-ol.

-

The reaction mixture is heated to a high temperature (typically in the range of 150-250 °C) and stirred for several hours.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous phase is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

Quantitative Data (Anticipated):

| Parameter | Value |

| Starting Material | 5,6-Dichloropyridin-2-ol |

| Reagents | KF, DMSO |

| Temperature | 180-220 °C |

| Reaction Time | 8-24 hours |

| Yield | 40-70% (estimated) |

Route 2: From 2-Amino-5,6-difluoropyridine

This synthetic route involves the initial synthesis of 2-amino-5,6-difluoropyridine, followed by the conversion of the amino group to a hydroxyl group.

Starting Material: 2-Amino-5,6-difluoropyridine

The synthesis of 2-amino-5,6-difluoropyridine is a key challenge in this route. A potential starting point could be a suitably substituted pyridine that can undergo both amination and fluorination. A plausible, though challenging, precursor would be 2,5,6-trichloropyridine.

Logical Synthesis Workflow for 2-Amino-5,6-difluoropyridine

Caption: Proposed synthesis of 2-Amino-5,6-difluoropyridine.

Experimental Protocol: Diazotization and Hydrolysis

The conversion of the amino group to a hydroxyl group is a well-established two-step, one-pot procedure.

Reaction Scheme:

Caption: Conversion of 2-Amino-5,6-difluoropyridine to this compound.

Methodology:

-

Dissolve 2-amino-5,6-difluoropyridine in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a period of time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

-

Slowly warm the reaction mixture to room temperature and then heat to reflux to facilitate the hydrolysis of the diazonium salt.

-

After the evolution of nitrogen gas ceases, cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated to yield the crude product, which is then purified.

Quantitative Data (Anticipated):

| Parameter | Value |

| Starting Material | 2-Amino-5,6-difluoropyridine |

| Reagents | NaNO₂, H₂SO₄, H₂O |

| Temperature | 0 °C to reflux |

| Reaction Time | 2-4 hours |

| Yield | 50-80% (estimated) |

Route 3: From 2-Methoxy-5,6-difluoropyridine

This route involves the synthesis of a methoxy-protected precursor, followed by a final deprotection step to reveal the hydroxyl group.

Starting Material: 2-Methoxy-5,6-difluoropyridine

The synthesis of 2-methoxy-5,6-difluoropyridine would likely start from a precursor such as 2-methoxy-5,6-dichloropyridine, which would then undergo a halogen exchange reaction as described in Route 1.

Experimental Protocol: Demethylation

The cleavage of the methyl ether to afford the pyridinol is a common transformation.

Reaction Scheme:

Caption: Demethylation to form this compound.

Methodology:

-

Dissolve 2-methoxy-5,6-difluoropyridine in a suitable solvent.

-

Add a demethylating agent such as hydrobromic acid (HBr) or boron tribromide (BBr₃).

-

The reaction is typically heated to reflux for several hours.

-

After completion, the reaction is quenched, and the product is isolated by extraction and purified by standard methods.

Quantitative Data (Anticipated):

| Parameter | Value |

| Starting Material | 2-Methoxy-5,6-difluoropyridine |

| Reagents | 48% HBr |

| Temperature | Reflux |

| Reaction Time | 4-12 hours |

| Yield | >80% (estimated) |

Conclusion

The synthesis of this compound is a challenging yet achievable goal for medicinal and synthetic chemists. The choice of the synthetic route will largely depend on the availability and cost of the starting materials. The halogen exchange reaction on a pre-functionalized pyridin-2-ol appears to be a highly viable strategy, provided that the dichlorinated precursor can be efficiently synthesized. The routes involving aminopyridine hydrolysis or methoxypyridine deprotection offer alternative pathways that may be advantageous depending on the specific synthetic context. This guide provides a foundational understanding of the key starting materials and synthetic transformations required to access this important fluorinated building block, enabling further research and development in the creation of novel chemical entities.

Reactivity of the 5,6-Difluoropyridin-2-ol ring system

An In-depth Technical Guide to the Reactivity of the 5,6-Difluoropyridin-2-ol Ring System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical reactivity of the this compound ring system. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related fluorinated pyridines and 2-pyridone systems to project its reactivity profile. This core is of significant interest in medicinal chemistry, combining the privileged 2-pyridone scaffold with the unique electronic properties of fluorine substituents.

Core Structure and Tautomerism

The this compound system exists as two principal tautomers: the hydroxy-pyridine form (enol) and the pyridin-2-one form (keto). For most 2-hydroxypyridines, the pyridone tautomer is the more stable and predominant form, particularly in the solid state and under physiological conditions. This equilibrium is fundamental to understanding the system's reactivity, as the two forms present different functional groups and electronic distributions. The strong electron-withdrawing nature of the trifluoromethyl group in 5-(trifluoromethyl)-2-pyridone, for instance, still favors the pyridone form in the solid state, suggesting that the 5,6-difluoro analogue will behave similarly.[1]

Synthesis of the 5,6-Difluoro-2-pyridone Core

A specific, optimized synthesis for 5,6-difluoro-2-pyridone is not widely reported. However, a plausible route can be designed based on established methods for synthesizing fluorinated pyridines, typically involving halogen exchange (Halex) reactions on polychlorinated precursors. A potential pathway starts from 2,3,5-trichloropyridine, proceeding through a selective fluorination followed by hydrolysis.

Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical adaptation based on procedures for similar halogen exchange and hydrolysis reactions.

Step 1: Synthesis of 5-Chloro-2,3-difluoropyridine from 2,3,5-Trichloropyridine This step is adapted from a patented procedure for the synthesis of 5-chloro-2,3-difluoropyridine.[2]

-

Drying of Solvents: In a 1000 mL flask equipped with a reduced pressure distillation apparatus, add 400g of sulfolane and 400g of dimethyl sulfoxide (DMSO). Heat to 200°C under negative pressure (0.07 MPa) to reduce the water content to less than 0.05%.

-

Reaction Setup: To the dried solvent mixture, add 96g (1.66 mol) of cesium fluoride, 96g (1.66 mol) of potassium fluoride, 120g (0.67 mol) of 2,3,5-trichloropyridine, 2g of 18-crown-6 ether, and 3g of potassium carbonate at 120°C.

-

Fluorination Reaction: Heat the mixture to 145°C and maintain for 17 hours, then increase the temperature to 190°C and hold for an additional 19 hours. The product is continuously removed by distillation under a nitrogen stream as it is formed.

-

Purification: The collected distillate is purified by fractional distillation to yield 5-chloro-2,3-difluoropyridine.

| Parameter | Value | Reference |

| Starting Material | 2,3,5-Trichloropyridine | [2] |

| Fluorinating Agents | CsF, KF | [2] |

| Solvents | Sulfolane, DMSO | [2] |

| Catalyst | 18-Crown-6 | [2] |

| Temperature | 145°C → 190°C | [2] |

| Yield | ~90% | [2] |

Step 2: Hydrolysis to 5,6-Difluoro-2-pyridone This step is inferred from general knowledge of nucleophilic aromatic substitution on activated halopyridines.

-

Reaction Setup: In a sealed pressure vessel, dissolve 5-chloro-2,3-difluoropyridine in a mixture of dioxane and water (e.g., 3:1 ratio).

-

Hydrolysis: Add a strong base, such as 2-3 equivalents of sodium hydroxide. Heat the mixture to 120-150°C for 12-24 hours.

-

Workup: After cooling, neutralize the reaction mixture with an aqueous acid (e.g., HCl) to a pH of ~7.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 5,6-difluoro-2-pyridone.

Reactivity of the Ring System

The reactivity is dictated by the interplay between the electron-rich 2-pyridone core and the two strongly electron-withdrawing fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two fluorine atoms, particularly at the C6 position (ortho to the ring nitrogen), and the overall electron-deficient nature of the pyridine ring make this system highly susceptible to nucleophilic aromatic substitution.

-

Regioselectivity: Nucleophilic attack is expected to preferentially displace the fluorine atom at the C6 position. The C6 position is activated by both the adjacent ring nitrogen and the carbonyl group at C2. The fluorine at C5 is less activated.

-

Leaving Group: Fluoride is an excellent leaving group in SNAr reactions on electron-deficient rings.

-

Typical Nucleophiles: Common nucleophiles such as alkoxides, thiolates, amines, and carbanions are expected to react readily.

| Reaction Type | Substrate Analogue | Nucleophile | Conditions | Yield | Reference |

| O-Arylation | Pentafluoropyridine | 3-Hydroxybenzaldehyde, K₂CO₃ | DMF, reflux | Moderate | [3] |

| Amination | 2,3,5,6-Tetrafluoropyridine | Hydrazine monohydrate | n-Propanol, reflux | - | [4] |

| Thiolation | N-pyridyl-2-pyridone | Aryl/Alkyl Disulfides | Cu(OAc)₂, Air, 120°C | up to 93% | [5] |

Electrophilic Aromatic Substitution

Electrophilic substitution on this ring system is expected to be very challenging. The two fluorine atoms are powerful deactivating groups, significantly reducing the nucleophilicity of the aromatic ring.

-

Regioselectivity: Based on the electronic nature of the 2-pyridone core, the C3 and C5 positions are the most electron-rich.[6] However, the C5 position is occupied by a fluorine atom. Therefore, any electrophilic attack would be directed to the C3 position .

-

Reaction Conditions: Extremely harsh conditions would likely be required (e.g., strong acids, high temperatures), and yields are expected to be low. Common electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation are generally not feasible on highly deactivated pyridine rings.

Reactions at the N-H and C=O Groups

The pyridone tautomer offers sites for functionalization beyond the carbon framework.

-

N-Alkylation/N-Arylation: The nitrogen atom can be deprotonated with a suitable base and subsequently alkylated or arylated. Copper-catalyzed N-arylation of 2-pyridones is a well-established method.

-

O-Alkylation/Acylation: While the pyridone form is dominant, reactions targeting the oxygen of the enol tautomer can occur, typically under specific conditions (e.g., using silver salts with alkyl halides) to give 2-alkoxypyridine derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), mimicking a peptide bond.[7][8] The incorporation of fluorine atoms can further enhance drug properties by:

-

Improving Metabolic Stability: Fluorine can block sites of oxidative metabolism.

-

Increasing Binding Affinity: Fluorine can engage in favorable interactions with protein targets.

-

Modulating pKa and Lipophilicity: These modifications can improve pharmacokinetic properties like cell permeability and bioavailability.

While no major drugs currently feature the specific 5,6-difluoro-2-pyridone core, numerous approved drugs and clinical candidates contain either a 2-pyridone or a fluorinated pyridine motif, highlighting the potential of this combined scaffold in the development of novel therapeutics, particularly in areas like oncology and antivirals.[7][8]

References

- 1. ossila.com [ossila.com]

- 2. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 3. RhIII -Catalyzed C6-Selective Oxidative C-H/C-H Crosscoupling of 2-Pyridones with Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cu(ii)-catalyzed C6-selective C–H thiolation of 2-pyridones using air as the oxidant - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5,6-Difluoro-2-pyridinamine | 1807159-28-9 [chemicalbook.com]

- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

Tautomerism of 5,6-Difluoropyridin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug discovery and development. The tautomeric state of a molecule can profoundly influence its physicochemical properties, such as lipophilicity, acidity, basicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed technical overview of the tautomerism of 5,6-Difluoropyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the fluorinated pyridine scaffold in bioactive molecules.

The tautomeric equilibrium of this compound involves the interconversion between the hydroxy (enol) form and the pyridinone (keto) form. The presence of two strongly electron-withdrawing fluorine atoms at the 5- and 6-positions of the pyridine ring is expected to significantly influence the position of this equilibrium compared to the parent 2-hydroxypyridine system. Understanding and predicting this equilibrium is crucial for the rational design of drug candidates incorporating this moiety.

The Tautomeric Equilibrium

The principal tautomeric forms of this compound are the 5,6-difluoro-2-hydroxypyridine (hydroxy form) and the 5,6-difluoro-1H-pyridin-2-one (pyridinone form). The equilibrium between these two forms is influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and concentration.

Influence of Fluoro-Substituents

Electron-withdrawing substituents on the pyridine ring are known to influence the tautomeric equilibrium. For halogen-substituted 2-hydroxypyridines, studies on chloro-derivatives have shown that substitution at the 5- and 6-positions tends to favor the hydroxy (lactim) tautomer in the gas phase. This effect is attributed to the inductive electron withdrawal by the halogen atoms, which stabilizes the aromatic hydroxy form. It is therefore anticipated that the potent electron-withdrawing nature of the two fluorine atoms in this compound will similarly favor the 5,6-difluoro-2-hydroxypyridine tautomer, particularly in non-polar environments.

Quantitative Data (Predicted)

Table 1: Predicted Relative Energies and Equilibrium Constants (Kt = [Pyridinone]/[Hydroxy])

| Solvent | Predicted Favored Tautomer | Predicted ΔE (Hydroxy - Pyridinone) (kcal/mol) | Predicted Kt (298 K) |

| Gas Phase | Hydroxy | -1.0 to -3.0 | < 1 |

| Cyclohexane | Hydroxy | -0.5 to -2.0 | < 1 |

| Chloroform | Hydroxy/Comparable | -0.5 to +0.5 | ~ 1 |

| Acetonitrile | Pyridinone | +1.0 to +3.0 | > 1 |

| Water | Pyridinone | +2.0 to +5.0 | >> 1 |

Table 2: Predicted 1H and 19F NMR Chemical Shifts (ppm) in a Non-polar Solvent (e.g., CDCl3)

| Tautomer | H3 | H4 | NH/OH | F5 | F6 |

| Hydroxy | ~7.0-7.2 | ~6.7-6.9 | ~9.0-11.0 | ~-140 to -150 | ~-160 to -170 |

| Pyridinone | ~6.3-6.5 | ~7.1-7.3 | ~12.0-14.0 | ~-130 to -140 | ~-150 to -160 |

Table 3: Predicted Characteristic IR Stretching Frequencies (cm-1)

| Tautomer | C=O Stretch | O-H Stretch | N-H Stretch |

| Hydroxy | - | 3400-3600 (sharp) | - |

| Pyridinone | 1650-1680 | - | 3300-3500 (broad) |

Experimental Protocols

To experimentally determine the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods is recommended.

Synthesis of this compound and its "Fixed" Derivatives

A general synthetic approach for fluorinated pyridinols can be adapted. For instance, starting from a suitable commercially available fluorinated pyridine, such as 2,3,4,5-tetrafluoropyridine, a series of nucleophilic aromatic substitution reactions can be envisioned to introduce the hydroxyl group at the 2-position and a hydrogen at the 4-position, followed by the introduction of the second fluorine at the 6-position.

To aid in the spectroscopic analysis, the synthesis of the N-methylated (5,6-difluoro-1-methyl-1H-pyridin-2-one) and O-methylated (5,6-difluoro-2-methoxypyridine) derivatives is crucial. These "fixed" tautomers serve as reference compounds for their respective forms.

NMR Spectroscopy for Tautomer Ratio Quantification

Objective: To determine the ratio of the hydroxy and pyridinone tautomers in various solvents.

Methodology:

-

Sample Preparation: Prepare solutions of this compound of known concentration (e.g., 10 mM) in a range of deuterated solvents of varying polarity (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O).

-

Data Acquisition: Acquire 1H and 19F NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

Identify the distinct signals corresponding to each tautomer. The signals of the "fixed" N-methyl and O-methyl derivatives will be instrumental in this assignment.

-

Integrate the well-resolved signals of a corresponding proton or fluorine in both tautomeric forms.

-

Calculate the molar ratio of the two tautomers from the ratio of the integrals. The equilibrium constant, Kt, can then be determined.

-

UV-Vis Spectroscopy for Equilibrium Constant Determination

Objective: To determine the tautomeric equilibrium constant in different solvents.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in various solvents of interest (e.g., cyclohexane, acetonitrile, water). Also, prepare solutions of the "fixed" N-methyl and O-methyl derivatives in the same solvents.

-

Data Acquisition: Record the UV-Vis absorption spectra of all solutions over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

The spectra of the "fixed" derivatives will provide the characteristic absorption profiles (λmax and molar absorptivity, ε) for the pure pyridinone and hydroxy forms, respectively.

-

The spectrum of the tautomeric mixture is a linear combination of the spectra of the two individual tautomers.

-

By applying the Beer-Lambert law and using the spectral data of the "fixed" derivatives, the concentration of each tautomer in the equilibrium mixture can be calculated, allowing for the determination of Kt.

-

Computational Chemistry for Energy Calculations

Objective: To calculate the relative energies of the tautomers in the gas phase and in solution to corroborate experimental findings.

Methodology:

-

Structure Optimization: Perform geometry optimizations for both the hydroxy and pyridinone tautomers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Energy Calculation: The relative Gibbs free energy (ΔG) between the two tautomers in a given solvent can be calculated as the difference in their total electronic energies, corrected for ZPVE and thermal contributions, and including the solvation free energy.

Implications for Drug Development

The tautomeric state of this compound is a critical parameter in the design of new drug candidates. The hydroxy form presents a hydrogen bond donor (OH) and an acceptor (N), while the pyridinone form offers a hydrogen bond donor (NH) and a strong acceptor (C=O). These differences in hydrogen bonding potential will dictate the interactions of the molecule with its biological target.

Furthermore, the lipophilicity (logP) of the two tautomers is expected to differ, with the more polar pyridinone form generally exhibiting lower lipophilicity. This will impact the absorption, distribution, metabolism, and excretion (ADME) properties of any drug candidate containing this scaffold. A thorough understanding and control of the tautomeric equilibrium are therefore essential for optimizing the overall pharmacological profile of molecules incorporating this compound.

Conclusion

While direct experimental data on the tautomerism of this compound is limited, a comprehensive understanding can be achieved by drawing parallels with well-studied halogenated 2-hydroxypyridine systems and employing a combination of modern spectroscopic and computational techniques. The strong electron-withdrawing fluorine substituents are predicted to favor the hydroxy tautomer in non-polar environments, while polar solvents are expected to shift the equilibrium towards the pyridinone form. The experimental protocols outlined in this guide provide a robust framework for the quantitative characterization of this tautomeric system, which is of significant interest to the medicinal chemistry and drug development communities.

Determining the Solubility of 5,6-Difluoropyridin-2-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 5,6-Difluoropyridin-2-ol in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on established experimental protocols, data presentation standards, and predictive analysis based on structurally related molecules. The information herein is intended to equip researchers with the necessary tools to conduct their own solubility assessments and to understand the potential solubility characteristics of this compound in a drug discovery and development context.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The fluorine substituents can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug development, affecting formulation, bioavailability, and process chemistry.

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this guide provides a framework for determining and understanding its solubility.

Predicted Solubility Profile

The solubility of this compound is governed by its molecular structure, which includes a polar pyridinol core and two electron-withdrawing fluorine atoms. The presence of the hydroxyl group suggests the potential for hydrogen bonding with protic solvents. The difluoro substitution may enhance solubility in certain polar aprotic solvents while potentially decreasing it in nonpolar hydrocarbon solvents.

Based on the behavior of similar fluorinated pyridines and pyridinols, it can be hypothesized that this compound will exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in alcohols like methanol and ethanol. Its solubility is expected to be lower in less polar solvents like toluene and hexane.

Quantitative Solubility Data

As no experimental data is currently available, the following table is a template illustrating how quantitative solubility data for this compound should be presented for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid remains at equilibrium.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solutions and determine the concentration of this compound from the calibration curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL or other desired units, taking into account any dilution factors.

-

The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of this compound.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery